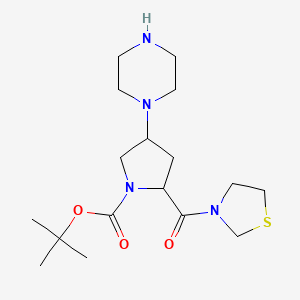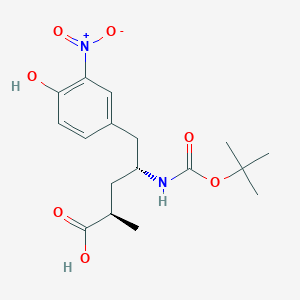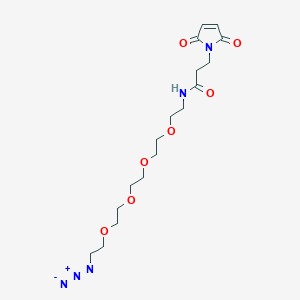
Mal-PEG4-azide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mal-PEG4-azide, also known as Maleimide-PEG4-azide, is a heterobifunctional crosslinker that contains a maleimide group and an azide group connected by a polyethylene glycol (PEG) spacer. This compound is widely used in bioconjugation and click chemistry applications due to its ability to react with thiol groups and azide groups, forming stable linkages.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Mal-PEG4-azide typically involves the following steps:
Synthesis of Maleimide-PEG4: The maleimide group is introduced to the PEG4 spacer through a reaction with maleic anhydride. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to facilitate the reaction.
Introduction of Azide Group: The azide group is introduced to the PEG4 spacer through a reaction with sodium azide. This reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are carried out in controlled environments to ensure consistency and safety. The final product is purified using techniques such as column chromatography or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Mal-PEG4-azide undergoes several types of chemical reactions, including:
Click Chemistry: The azide group reacts with alkynes in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form stable triazole linkages.
Thiol-Maleimide Reaction: The maleimide group reacts with thiol groups to form stable thioether bonds.
Common Reagents and Conditions
Click Chemistry: Common reagents include copper sulfate and sodium ascorbate. The reaction is typically carried out in an aqueous or organic solvent at room temperature.
Thiol-Maleimide Reaction: Common reagents include thiol-containing compounds such as cysteine or glutathione. The reaction is typically carried out in a buffer solution at neutral pH.
Major Products
Click Chemistry: The major product is a triazole-linked conjugate.
Thiol-Maleimide Reaction: The major product is a thioether-linked conjugate.
Wissenschaftliche Forschungsanwendungen
Mal-PEG4-azide has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of complex molecules and polymers through click chemistry.
Biology: Used for labeling and modifying biomolecules such as proteins, peptides, and nucleic acids.
Medicine: Used in the development of drug delivery systems and diagnostic tools.
Industry: Used in the production of bioconjugates and functionalized materials for various applications.
Wirkmechanismus
The mechanism of action of Mal-PEG4-azide involves its ability to form stable linkages with thiol and azide groups. The maleimide group reacts with thiol groups to form thioether bonds, while the azide group participates in click chemistry reactions to form triazole linkages. These reactions are highly specific and efficient, making this compound a valuable tool in bioconjugation and chemical synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
NHS-PEG4-azide: An amine-reactive compound that reacts with primary amines to form covalent bonds.
Azido-PEG4-acid: Contains an azide group and a carboxylic acid group, used in click chemistry and bioconjugation.
Azido-PEG4-NHS ester: Contains an azide group and an N-hydroxysuccinimide ester group, used for amine-reactive conjugation.
Uniqueness of Mal-PEG4-azide
This compound is unique due to its dual reactivity towards thiol and azide groups, allowing for versatile applications in bioconjugation and chemical synthesis. Its PEG spacer provides flexibility and solubility, making it suitable for use in various biological and chemical environments.
Eigenschaften
Molekularformel |
C17H27N5O7 |
|---|---|
Molekulargewicht |
413.4 g/mol |
IUPAC-Name |
N-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-3-(2,5-dioxopyrrol-1-yl)propanamide |
InChI |
InChI=1S/C17H27N5O7/c18-21-20-5-8-27-10-12-29-14-13-28-11-9-26-7-4-19-15(23)3-6-22-16(24)1-2-17(22)25/h1-2H,3-14H2,(H,19,23) |
InChI-Schlüssel |
KBPSETNZFSEOQN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCOCCN=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bn(-2)[Bn(-3)][Bn(-4)]Fuc(a1-2)a-Gal1Ac3Ac4Ac6Ac](/img/structure/B14797523.png)
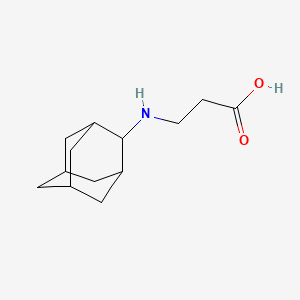
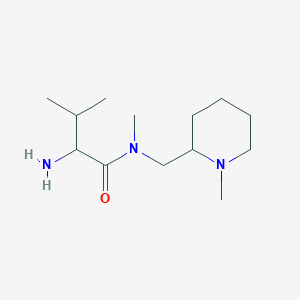
![1-[1-(4-Methoxyphenyl)ethyl]-4-propanoylpyrrolidin-2-one](/img/structure/B14797550.png)
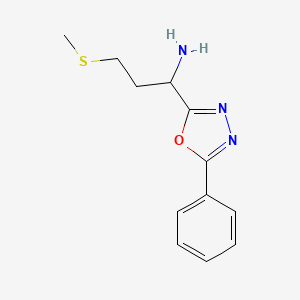



![Ethyl (1S,3R,4R)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclohexane-1-carboxylate hydrochloride](/img/structure/B14797589.png)
![(6S)-5-tert-Butyl 2-ethyl 3-amino-6-isopropyl-4,6-dihydropyrrolo[3,4-b]pyrrole-2,5(2H)-dicarboxylate](/img/structure/B14797594.png)
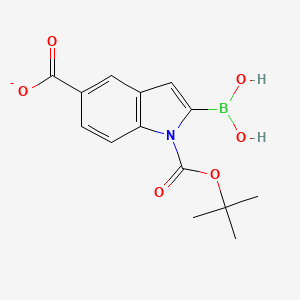
![(1S,5R,9S,13R)-13-[4-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B14797597.png)
